molecular formula C9H15NO2 B13768337 2-Isocyano-2,4-dimethylpentanoic acid methyl ester CAS No. 730964-76-8

2-Isocyano-2,4-dimethylpentanoic acid methyl ester

Katalognummer: B13768337
CAS-Nummer: 730964-76-8
Molekulargewicht: 169.22 g/mol
InChI-Schlüssel: WBBLGBLTTADXTD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Isocyano-2,4-dimethylpentanoic acid methyl ester is an organic compound with the molecular formula C9H15NO2 and a molecular weight of 169.22 g/mol. It is known for its unique isocyano functional group, which imparts distinct chemical properties and reactivity.

Vorbereitungsmethoden

The synthesis of 2-Isocyano-2,4-dimethylpentanoic acid methyl ester typically involves the reaction of 2,4-dimethylpentanoic acid with methyl isocyanide under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

2-Isocyano-2,4-dimethylpentanoic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The isocyano group can undergo nucleophilic substitution reactions with reagents like amines, alcohols, or thiols, forming ureas, carbamates, or thiocarbamates, respectively.

Wissenschaftliche Forschungsanwendungen

2-Isocyano-2,4-dimethylpentanoic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and natural products.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-Isocyano-2,4-dimethylpentanoic acid methyl ester involves its interaction with molecular targets such as enzymes and receptors. The isocyano group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

2-Isocyano-2,4-dimethylpentanoic acid methyl ester can be compared with similar compounds such as:

    2-Isocyano-4-methylpentanoic acid methyl ester: This compound has a similar structure but with a different substitution pattern, leading to variations in reactivity and applications.

    2-Isocyano-2-methylpropanoic acid methyl ester: Another related compound with distinct chemical properties and uses.

Eigenschaften

CAS-Nummer

730964-76-8

Molekularformel

C9H15NO2

Molekulargewicht

169.22 g/mol

IUPAC-Name

methyl 2-isocyano-2,4-dimethylpentanoate

InChI

InChI=1S/C9H15NO2/c1-7(2)6-9(3,10-4)8(11)12-5/h7H,6H2,1-3,5H3

InChI-Schlüssel

WBBLGBLTTADXTD-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC(C)(C(=O)OC)[N+]#[C-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.